molecular formula C15H17N3O2S B2719876 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 838869-00-4

2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2719876
CAS No.: 838869-00-4
M. Wt: 303.38
InChI Key: MYSUIYCBQLLVEB-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a morpholine ring, a phenyl group, and a thiazole ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Properties

IUPAC Name

2-morpholin-4-yl-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(17-15-16-6-11-21-15)13(12-4-2-1-3-5-12)18-7-9-20-10-8-18/h1-6,11,13H,7-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSUIYCBQLLVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of morpholine, phenylacetic acid, and thiazole derivatives under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole rings can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a morpholine ring, a phenyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-(morpholin-4-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The compound can be represented by the following molecular structure:

  • Chemical Formula : C13_{13}H16_{16}N2_{2}OS
  • Molecular Weight : 252.35 g/mol

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on several kinases, including IGF1R (Insulin-like Growth Factor 1 Receptor), which is crucial in cancer cell proliferation and survival. Inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) has also been reported, suggesting a multi-target approach in its mechanism of action .
  • Induction of Apoptosis : The compound has been demonstrated to induce apoptosis in cancer cell lines, particularly HepG2 cells (a liver cancer cell line). Flow cytometry analysis revealed a concentration-dependent increase in early-stage apoptotic cells upon treatment with the compound .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G2/M phase cell cycle arrest, which contributes to its anti-proliferative effects. This was evidenced by a reduction in the proportion of cells progressing to mitosis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityHepG20.62Induces apoptosis and inhibits migration
Cell Cycle ArrestHepG2N/AG2/M phase arrest
Kinase InhibitionVariousIGF1R: 76.84%Inhibits key growth factor signaling

Study 1: Antiproliferative Activity Against HepG2 Cells

In a study evaluating the antiproliferative effects of various thiazole derivatives, this compound exhibited potent cytotoxicity against HepG2 cells, outperforming standard chemotherapeutic agents like Sorafenib. The study employed a CCK-8 assay to determine cell viability and demonstrated significant reductions in colony formation at increasing concentrations .

Study 2: Mechanistic Insights into Apoptosis

Further research focused on the apoptotic pathways activated by this compound revealed that it significantly increased the proportion of early apoptotic cells. Western blot analyses indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, confirming its role as an apoptosis inducer in cancer therapy .

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